molecular formula C5H5F2N B1315500 3,3-Difluorocyclobutanecarbonitrile CAS No. 86770-80-1

3,3-Difluorocyclobutanecarbonitrile

Cat. No. B1315500
CAS RN: 86770-80-1
M. Wt: 117.1 g/mol
InChI Key: RCXLAPBURAMYKG-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutanecarbonitrile (DFCN) is a highly versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a versatile reagent that can be used in a number of different syntheses, including the formation of heterocycles, cyclic ethers, and organometallic compounds. It is also a useful starting material for the synthesis of a variety of other compounds. In addition, due to its unique structure, DFCN is an important intermediate in the synthesis of a number of biologically active compounds.

Scientific Research Applications

Organic Synthesis Enhancement

Trifluoromethanesulfonic acid, though not directly related to 3,3-Difluorocyclobutanecarbonitrile, highlights the critical role fluorinated compounds play in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon–carbon bonds. These fluorinated agents facilitate the generation of cationic species from organic molecules, which are pivotal in synthesizing new organic compounds due to their high protonating power and low nucleophilicity. This example underscores the potential utility of fluorinated compounds like 3,3-Difluorocyclobutanecarbonitrile in advancing organic synthesis methodologies (Kazakova & Vasilyev, 2017).

Nanographenes and Electronics

Fluorinated compounds are integral to the synthesis of nanographenes, vital for organic electronics. The Scholl reaction, often used in the assembly of nanographenes, benefits from the unique properties of fluorinated reagents, indicating the relevance of compounds like 3,3-Difluorocyclobutanecarbonitrile in creating materials with enhanced electronic properties. The advancements in using fluorinated compounds for nanographene synthesis highlight their significance in developing future electronic materials (Jassas et al., 2021).

Environmental Remediation

The study of fluorocarbon synthesis and their applications as refrigerants and solvents underscores the broader utility of fluorinated compounds in environmental and industrial applications. The evolution of fluorocarbon synthesis reflects a balance between industrial utility and environmental safety, suggesting that derivatives like 3,3-Difluorocyclobutanecarbonitrile could have potential applications in developing environmentally friendly materials (Sicard & Baker, 2020).

Photocatalysis for Clean Energy

Graphitic Carbon Nitride-Based Heterojunction Photoactive Nanocomposites demonstrate the utility of fluorinated compounds in enhancing photocatalytic activity for environmental remediation and solar energy conversion. The integration of fluorinated materials into these nanocomposites could significantly improve their efficiency and stability, indicating a promising area for the application of 3,3-Difluorocyclobutanecarbonitrile in clean energy technologies (Huang et al., 2018).

properties

IUPAC Name

3,3-difluorocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N/c6-5(7)1-4(2-5)3-8/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXLAPBURAMYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517635
Record name 3,3-Difluorocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclobutanecarbonitrile

CAS RN

86770-80-1
Record name 3,3-Difluorocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluorocyclobutane-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Hoz, D Aurbach, C Avivi - Tetrahedron Letters, 1983 - Elsevier
Tetrahedron Letters,Vol.24,No.l5,pe 1639-164@,1983 CQK-4039/83/151639-02$03.00/0 Printed in c:reat Britain 01983 Pergamon Press Page 1 Tetrahedron Letters,Vol.24,No.l5,pe …
Number of citations: 5 www.sciencedirect.com
WR Dolbier Jr, DM Al-Fekri - The Journal of Organic Chemistry, 1987 - ACS Publications
While perfluoroalkenes of the type RfCF= CFRf, including perfluorocyclohexene, were found to be essentially unreactive, perfluorocyclopentene and perfluorocyclobutene (1) …
Number of citations: 17 pubs.acs.org
D Elend, D Fengas, MJ Fray - Synthetic communications, 2005 - Taylor & Francis
Full article: A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | …
Number of citations: 7 www.tandfonline.com
Y Xu, WR Dolbier - The Journal of Organic Chemistry, 1997 - ACS Publications
Difluoro ketene aminal 1 undergoes [2 + 4] cycloadditions with α,β-unsaturated aldehydes and ketones and [2 + 2] cycloadditions with α,β-unsaturated esters and nitriles. Both types of …
Number of citations: 21 pubs.acs.org
I Trépanier - 2010 - library-archives.canada.ca
Les projets présentés dans cet ouvrage sont le fruit d'une collaboration université-industrie faisant appel à la participation du laboratoire du Professeur Robert Chênevert, du …
Number of citations: 1 library-archives.canada.ca

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